
1-Phenylphosphetane 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylphosphetane 1-oxide is a chemical compound with the molecular formula C9H11OP . It is a derivative of phosphetane, which is a 4-membered organophosphorus heterocycle .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of dilithium phenylphosphide with 1,3-dichloropropane or 1,2-dichloroethane . Another method involves the formation of a phosphenium cation from a dichlorophosphine and aluminum trichloride, followed by electrophilic addition by an alkene to the phosphenium, carbocation rearrangement, intramolecular nucleophilic addition of the new alkyl phosphine to the carbocation, and oxidation of the resulting phosphetanium with water to obtain a phosphetane oxide .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that phosphetanes, in general, have found broad applications as chemical building blocks, reagents for organic/inorganic synthesis, and ligands in coordination chemistry .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-Phenylphosphetane 1-oxide has been synthesized and studied for its stereochemistry and crystal structure. One study synthesized 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide starting from 1-bromo-3,3-dimethylbut-1-ene and phenylphonous dichloride, eventually leading to the formation of this compound (Mazhar-ul-Haque et al., 1981). Another study reported the crystal and molecular structure of cis-2,2,3,4,4-pentamethyl-1-phenylphosphetan 1-oxide, highlighting significant distortions in the bond angles around the phosphorus atom (Mazhar-ul-Haque, 1971).
Novel Derivatives and Characterization
Research has been conducted on the synthesis of novel 1-(substituted phenoxy/phenyl)-2-phospholene and phospholane 1-oxide derivatives, providing new insights into the structural characterization of these compounds (Reddy et al., 2002).
Photophysical Studies
The photophysics of compounds such as (2,4,6-trimethylbenzoyl)diphenylphosphine oxide have been investigated, with studies focusing on their fluorescence, phosphorescence, and low temperature time resolved electron spin resonance. This research offers valuable data on the photophysical behaviors of phosphine oxide derivatives (Jockusch et al., 1997).
Oxidative Resolution and Diels-Alder Synthesis
There has been progress in the oxidative resolution of 1-phenylphosphol-2-ene 1-oxide and its use in the Diels-Alder synthesis of enantiopure bicyclic and tricyclic P-stereogenic C-P heterocycles (Pietrusiewicz et al., 2020).
Applications in Electroluminescent Devices
Studies have explored the use of chelate phosphine oxide ligands in complexes with impressive photoluminescent and electroluminescent performances, demonstrating the potential of these compounds in advanced material applications (Xu et al., 2006).
Wirkmechanismus
Target of Action
1-Phenylphosphetane 1-oxide is a compound that has been studied in the context of radical ring-opening polymerization
Mode of Action
It has been found to be unreactive towards radical ring-opening This suggests that the compound may not interact directly with its targets but may influence them indirectly
Biochemical Pathways
Given its potential role in polymerization processes , it may be involved in pathways related to polymer synthesis and degradation.
Result of Action
Given its potential role in polymerization processes , it may influence the synthesis and degradation of polymers.
Eigenschaften
IUPAC Name |
1-phenyl-1λ5-phosphetane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11OP/c10-11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVFSGNVDITNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
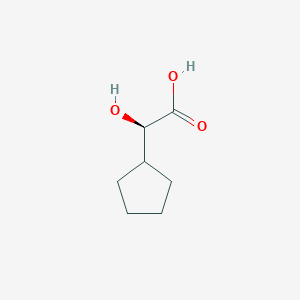
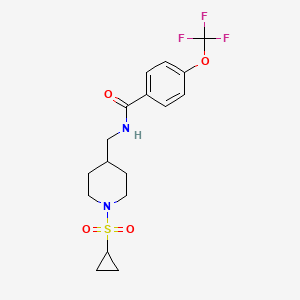
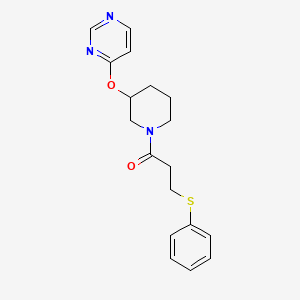

![Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)
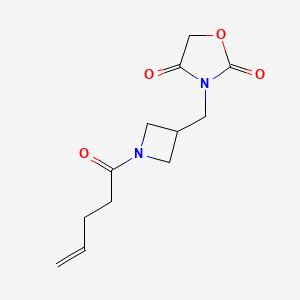
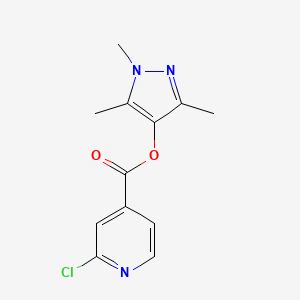
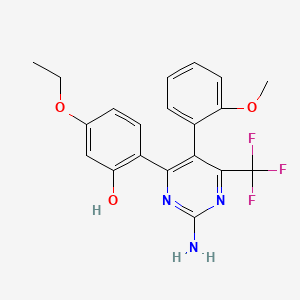

![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2776633.png)
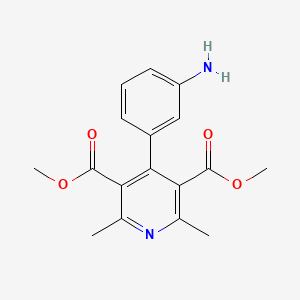
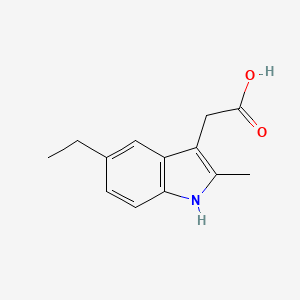

![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)
